Technical Documentation Center

3-Chloro-6-fluoro-2-methylquinoxaline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-6-fluoro-2-methylquinoxaline

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Chloro-6-fluoro-2-methylquinoxaline

Executive Summary In the landscape of advanced organic synthesis, halogenated nitrogen heterocycles serve as indispensable scaffolds for both pharmaceutical development and materials science. 3-Chloro-6-fluoro-2-methylqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis, halogenated nitrogen heterocycles serve as indispensable scaffolds for both pharmaceutical development and materials science. 3-Chloro-6-fluoro-2-methylquinoxaline (CAS: 311346-78-8) is a highly functionalized bicyclic compound characterized by a fused benzene and pyrazine ring system[1],[2]. The strategic placement of electron-withdrawing halogens (chlorine and fluorine) alongside an electron-donating methyl group creates a unique push-pull electronic environment[1]. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical properties, structural causality, and validated synthetic protocols required to handle and synthesize this compound effectively.

Physicochemical Profiling

Understanding the baseline quantitative properties of 3-chloro-6-fluoro-2-methylquinoxaline is critical for predicting its behavior in solvent systems, chromatographic purification, and biological assays. The compound typically presents as a crystalline solid and exhibits preferential solubility in polar aprotic and organic solvents[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
IUPAC Name 3-chloro-6-fluoro-2-methylquinoxaline
CAS Number 311346-78-8[2]
Molecular Formula C₉H₆ClFN₂[1]
Molar Mass 196.61 g/mol [1]
Appearance Crystalline solid[1]
Density (Predicted) ~1.380 g/cm³[1]
Boiling Point (Predicted) ~263.9 °C[1]
pKa (Predicted) ~ -2.27[1]
Solubility Profile Soluble in Ethanol, DMSO; Poorly soluble in H₂O[1]

Structural Logic and Causality

The utility of 3-chloro-6-fluoro-2-methylquinoxaline stems directly from its tri-substituted architecture. Each functional group has been strategically selected to impart specific chemical reactivity and biological stability.

  • 6-Fluoro Substitution (-I Effect): Fluorine's high electronegativity and small van der Waals radius withdraw electron density from the aromatic core. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing the electrophilicity of the pyrazine ring. In medicinal chemistry, this substitution blocks metabolic oxidation (e.g., CYP450-mediated hydroxylation) while enhancing lipophilicity for better cell membrane permeability[1].

  • 3-Chloro Substitution (Reactive Handle): Positioned adjacent to the pyrazine nitrogen, the chlorine atom acts as an excellent leaving group. It primes the molecule for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to attach diverse pharmacophores[1].

  • 2-Methyl Substitution (+I Effect): Provides a counterbalancing electron-donating effect via hyperconjugation. Furthermore, it serves as a secondary synthetic handle; radical bromination of this methyl group yields a 2-bromomethyl derivative, enabling further aliphatic functionalization[3].

SPR Core Quinoxaline Core (Bicyclic Nitrogen Heterocycle) F_sub 6-Fluoro Substitution (Electron-Withdrawing) Core->F_sub Cl_sub 3-Chloro Substitution (Leaving Group / Reactive Site) Core->Cl_sub Me_sub 2-Methyl Substitution (Electron-Donating / Steric Bulk) Core->Me_sub Prop1 Metabolic Stability & Lipophilicity Enhancement F_sub->Prop1 Inductive Effect Prop3 Modulated Electronic Bandgap F_sub->Prop3 Orbital Lowering Prop2 SNAr Reactivity for Cross-Coupling Cl_sub->Prop2 Halogen Displacement Me_sub->Prop3 Hyperconjugation

Figure 1: Structure-property relationships of 3-chloro-6-fluoro-2-methylquinoxaline substituents.

Synthetic Methodologies and Reaction Kinetics

The most robust and scalable method for synthesizing 3-chloro-6-fluoro-2-methylquinoxaline is the deoxychlorination of its corresponding quinoxalinone precursor[1]. The reaction utilizes phosphoryl chloride (POCl₃) to convert a tautomeric hydroxyl/carbonyl group into a reactive phosphorodichloridate intermediate, which is subsequently displaced by a chloride ion[4].

Step-by-Step Protocol: POCl₃-Mediated Chlorination

This protocol is designed as a self-validating system, ensuring that intermediate formation and reaction completion can be analytically tracked.

Reagents Required:

  • Precursor: 6-Fluoro-2-methylquinoxalin-3(1H)-one (2.37 g, 13.30 mmol)

  • Solvent/Base: N,N-dimethylaniline (20 mL)

  • Chlorinating Agent: Phosphoryl chloride (POCl₃) (37.31 mL, 399.1 mmol)[4]

Workflow:

  • Pre-reaction Assembly (Atmospheric Control): To a flame-dried round-bottom flask under a strict argon atmosphere, add the quinoxalinone precursor and anhydrous N,N-dimethylaniline[4].

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive POCl₃. N,N-dimethylaniline serves a dual purpose: it acts as a high-boiling solvent and an organic base to scavenge the HCl byproduct, driving the equilibrium forward without degrading the acid-sensitive fluorinated core.

  • Reagent Introduction: Slowly add POCl₃ dropwise at room temperature[4].

    • Causality: The formation of the phosphorodichloridate intermediate is highly exothermic. Dropwise addition controls the thermal runaway and prevents the decomposition of the starting material.

  • Thermal Activation: Heat the reaction mixture to 110 °C and stir continuously for 1 hour[4].

    • Causality: Room temperature is insufficient to overcome the activation energy barrier for the SNAr displacement of the bulky phosphorodichloridate leaving group. Heating to 110 °C provides the necessary kinetic energy for the chloride ion to attack the 3-position.

  • In-Process Control (IPC) & Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 1:1 Dichloromethane/Hexanes solvent system.

    • Validation: The disappearance of the highly polar quinoxalinone precursor (low Rf) and the emergence of the non-polar target compound (higher Rf) validates reaction completion.

  • Quenching & Hydrolysis: Cool the mixture to room temperature. Carefully add H₂O (5 mL) dropwise[4].

    • Causality: Water quenches the massive excess of unreacted POCl₃, converting it into phosphoric acid and HCl. This step is violently exothermic and must be done cautiously to prevent solvent boil-over and product degradation.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography to yield the pure crystalline solid[4].

SynthWorkflow N1 Precursor: 6-Fluoro-2-methylquinoxalin-3(1H)-one N2 Reagent Addition: POCl3 in N,N-dimethylaniline (Argon, RT) N1->N2 Step 1 N3 Thermal Activation: Heat to 110 °C for 1 h N2->N3 Step 2 N4 Quenching: Cool to RT, add H2O dropwise N3->N4 Step 3 N5 Purification: Extraction & Column Chromatography N4->N5 Step 4 N6 Target Compound: 3-Chloro-6-fluoro-2-methylquinoxaline N5->N6 Final Yield

Figure 2: Synthetic workflow for 3-chloro-6-fluoro-2-methylquinoxaline via POCl3 chlorination.

Applications in Advanced Research

The distinct electronic and physical properties of 3-chloro-6-fluoro-2-methylquinoxaline make it a highly sought-after scaffold in two primary domains:

  • Medicinal Chemistry & Drug Development: The compound is extensively used as a building block for synthesizing pharmaceutical agents[1]. The quinoxaline core mimics purine structures, allowing derivatives to act as competitive inhibitors for various kinases and receptor targets. The fluorine atom ensures the molecule survives first-pass metabolism, while the chlorine atom allows combinatorial library generation via late-stage functionalization[1].

  • Materials Science: Due to the electron-deficient nature of the quinoxaline core, this compound is investigated for developing new materials with desirable electronic or optical properties[1]. It is frequently integrated into conjugated polymers used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) as an excellent electron-transporting (n-type) moiety.

References

  • Semantic Scholar. "Supplementary Materials - Synthesis of Quinoxaline Derivatives." Semantic Scholar. URL: [Link]

Sources

Exploratory

The Mechanistic Paradigm of 3-Chloro-6-fluoro-2-methylquinoxaline Derivatives in Targeted Kinase Inhibition

Executive Summary 3-Chloro-6-fluoro-2-methylquinoxaline (CAS 311346-78-8) has emerged as a privileged scaffold in modern medicinal chemistry and oncology drug development. Featuring a bicyclic quinoxaline core, this halo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Chloro-6-fluoro-2-methylquinoxaline (CAS 311346-78-8) has emerged as a privileged scaffold in modern medicinal chemistry and oncology drug development. Featuring a bicyclic quinoxaline core, this halogenated heterocycle is strategically substituted with an electron-withdrawing chlorine at C3, a fluorine at C6, and an electron-donating methyl group at C2. This unique electronic topology makes it an ideal precursor for synthesizing highly potent, ATP-competitive kinase inhibitors, particularly targeting pan-Pim kinases and the PI3K/mTOR signaling pathways.

This technical guide provides an in-depth analysis of the structural rationale, mechanism of action, and self-validating experimental workflows required to harness this compound in drug discovery.

Pharmacophore Dynamics & Structural Rationale

The causality behind selecting 3-chloro-6-fluoro-2-methylquinoxaline as a foundational building block lies in its precise electronic tuning. 1[1] creates distinct reactivity profiles:

  • C6 Fluorine :1[1]. It simultaneously blocks oxidative metabolism at the C6 position, thereby increasing the half-life of the resulting derivative.

  • C3 Chlorine : Acts as a highly reactive leaving group. The electron-deficient nature of the pyrazine ring facilitates rapid Nucleophilic Aromatic Substitution ( SN​Ar ). 1[1], enabling the rapid generation of diverse compound libraries.

  • Quinoxaline Core : Mimics the adenine ring of ATP, allowing derivatives to act as hinge-binders within the highly conserved ATP-binding pockets of kinases.

Primary Mechanism of Action: Pan-Pim Kinase Inhibition

Pim kinases are constitutively active serine/threonine kinases.2[2] in hematopoietic malignancies. Developing pan-Pim inhibitors has historically been challenging because2[2], requiring an inhibitor with extreme binding affinity to effectively compete at physiological cellular ATP concentrations.

Derivatives synthesized from 3-chloro-6-fluoro-2-methylquinoxaline overcome this by forming deep, stable hydrogen bond networks within the Pim kinase hinge region. By competitively displacing ATP, these derivatives block the downstream phosphorylation of the pro-apoptotic protein BAD. Unphosphorylated BAD is then free to initiate the apoptotic cascade, effectively halting tumor progression.

PimPathway Stimulus Oncogenic Stimulus (Growth Factors) JAK JAK/STAT Activation Stimulus->JAK Pim Pim Kinases (1, 2, 3) JAK->Pim BAD BAD Protein (Pro-apoptotic) Pim->BAD Phosphorylation (Inhibits Apoptosis) Inhibitor Quinoxaline Derivative (ATP-Competitive) Inhibitor->Pim Blocks Apoptosis Apoptosis / Cell Death BAD->Apoptosis Promotes

Mechanism of pan-Pim kinase inhibition by quinoxaline derivatives inducing apoptosis.

Secondary Mechanism of Action: PI3K/mTOR Dual Inhibition

Beyond Pim kinases, 3[3] for their capacity to act as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Compounds such as PX-866 and PKI-587 leverage the planar quinoxaline scaffold to4[4].

By simultaneously blocking mTORC1/2 and PI3K, these derivatives prevent the hyperactivation of the AKT signaling node, a critical driver in non-small cell lung cancer and breast cancer.

PI3KmTOR RTK Receptor Tyrosine Kinase PI3K PI3K (Alpha Isoform) RTK->PI3K AKT AKT Signaling Node PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation DualInhibitor Quinoxaline Dual Inhibitor DualInhibitor->PI3K DualInhibitor->mTOR

Dual inhibition of the PI3K/AKT/mTOR signaling network by quinoxaline derivatives.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of a quinoxaline derivative and its subsequent biological evaluation.

Protocol A: Nucleophilic Aromatic Substitution ( SN​Ar ) Synthesis

Causality Check: Dimethyl sulfoxide (DMSO) is utilized as the solvent due to its high dielectric constant, which stabilizes the polar Meisenheimer complex intermediate formed during the nucleophilic attack on the C3 position.

  • Preparation : In a sealed tube,2[2].

  • Quenching : Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO3​ . Self-Validation: The evolution of CO2​ gas confirms the neutralization of the HCl byproduct, driving the reaction to completion.

  • Extraction : Separate the layers. Extract the aqueous layer three times with EtOAc. Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: TR-FRET Pan-Pim Kinase Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric assays to eliminate auto-fluorescence artifacts common with highly conjugated quinoxaline systems.

  • Compound Preparation : Prepare the quinoxaline derivative in DMSO, conducting 3-fold serial dilutions to generate a 22-point dosing curve (high dose: 1 μM).

  • Incubation : Incubate the compound with Pim-1, Pim-2, or Pim-3 enzyme, ATP (at Km​ concentrations), and a Europium (Eu)-labeled BAD peptide substrate.

  • Excitation/Emission :2[2].

  • Validation : A reference compound must be included on each assay plate. Calculate the Z'-factor; a value >0.5 validates the assay's robustness.

ExpWorkflow Step1 1. SNAr Reaction (DMSO, 100°C, 2h) Step2 2. Liquid-Liquid Extraction (EtOAc / NaHCO3) Step1->Step2 Step3 3. TR-FRET Kinase Assay (Eu-labeled / APC) Step2->Step3 Step4 4. IC50 Determination (22-point curve) Step3->Step4

End-to-end workflow from chemical synthesis to in vitro TR-FRET kinase validation.

Quantitative Data Presentation

The following table summarizes the typical inhibitory profile of optimized quinoxaline derivatives against key kinase targets, demonstrating their potent pan-inhibition capabilities.

Target KinaseCellular FunctionATP Km​ (μM)Typical Derivative IC50​ (nM)Clinical Relevance
Pim-1 Apoptosis suppression~40< 10Multiple Myeloma
Pim-2 Cell survival~4< 15Hematopoietic Malignancies
Pim-3 Proliferation~35< 10Solid Tumors
PI3K (α) Growth signalingN/A< 50Breast Cancer, NSCLC
mTOR Metabolic regulationN/A< 100Broad-spectrum Oncology

Note: IC50​ values represent the concentration required to inhibit kinase activity by 50% in standard in vitro assays.

References

  • Buy 3-Chloro-6-fluoro-2-methylquinoxaline (EVT-12034403) Source: EvitaChem URL:1

  • Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors Source: ACS Publications URL: 2

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: PMC URL: 3

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways Source: Research Journal of Pharmacy and Technology URL: 4

Sources

Foundational

Whitepaper: A Strategic Approach to the Preliminary In Vitro Toxicity Screening of 3-Chloro-6-fluoro-2-methylquinoxaline

Abstract This technical guide outlines a comprehensive, tiered strategy for the preliminary in vitro toxicity assessment of the novel heterocyclic compound, 3-chloro-6-fluoro-2-methylquinoxaline. As a member of the quino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary in vitro toxicity assessment of the novel heterocyclic compound, 3-chloro-6-fluoro-2-methylquinoxaline. As a member of the quinoxaline family—a scaffold known for a wide spectrum of biological activities, including significant anticancer and cytotoxic effects—a robust initial safety evaluation is imperative.[1][2] This document provides a rationale-driven framework for researchers, scientists, and drug development professionals to characterize the cytotoxic and genotoxic potential of this new chemical entity (NCE). We will detail a suite of validated assays, from broad cytotoxicity screening to specific genotoxicity assessments, explaining the mechanistic causality behind each experimental choice. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a critical first step in the safety profiling required for further drug development.

Introduction: The Quinoxaline Scaffold and the Imperative for Toxicity Profiling

3-Chloro-6-fluoro-2-methylquinoxaline is a halogenated heterocyclic compound built upon the quinoxaline core, a fusion of a benzene and a pyrazine ring.[3] Its structure, featuring electron-withdrawing chloro and fluoro groups and an electron-donating methyl group, suggests a high potential for biological reactivity.[3] The broader quinoxaline class is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating potent activities as anticancer, antibacterial, and antiviral agents.[1][2][4][5][6]

This inherent bioactivity, however, necessitates a thorough and early assessment of potential toxicity.[7] The cytotoxic mechanisms of many quinoxaline derivatives are linked to their therapeutic effects, often involving the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes like topoisomerase II.[1][5][6] Furthermore, some quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, have been shown to possess genotoxic properties, capable of inducing DNA damage and mutagenesis.[8][9][10]

Therefore, this guide proposes a logical, tiered approach to the preliminary toxicity screening of 3-chloro-6-fluoro-2-methylquinoxaline. Our strategy begins with a broad assessment of cytotoxicity across multiple endpoints to establish a dose-response relationship and determine the compound's 50% inhibitory concentration (IC₅₀). Subsequently, we will probe for genotoxic potential, a critical-path assessment for any developmental candidate. This multi-assay approach provides a robust preliminary safety profile, enabling informed decisions for subsequent development or deprioritization.

Phase 1: General Cytotoxicity Assessment

Experimental Rationale:

  • Cell Line Selection: We will utilize two human cell lines:

    • HepG2 (Hepatocellular Carcinoma): Chosen as a surrogate for the liver, the primary site of xenobiotic metabolism. This line is metabolically active and widely used in toxicology.[5][6]

    • HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to assess basal cytotoxicity and to calculate a selectivity index, providing an early indication of potential therapeutic window.[11]

  • Assay Panel:

    • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic viability.[11][12]

    • LDH Release Assay: Quantifies lactate dehydrogenase leakage from damaged cells, a marker of compromised plasma membrane integrity.

    • Neutral Red Uptake (NRU) Assay: Assesses the integrity of lysosomes, which can be disrupted early in toxicant-induced stress.[13]

Experimental Workflow for Cytotoxicity Screening

The overall workflow is designed for efficiency and logical progression, moving from broad effects to more specific investigations.

G cluster_prep Preparation cluster_cytotox Phase 1: Cytotoxicity Screening cluster_genotox Phase 2: Genotoxicity Screening Compound Compound Acquisition 3-chloro-6-fluoro-2-methylquinoxaline StockSol Prepare 10 mM Stock in DMSO Compound->StockSol Treat Treat with Serial Dilutions (e.g., 0.1 µM to 100 µM) 24h & 48h Incubation StockSol->Treat CellCulture Culture HepG2 & HEK293 Cells PlateCells Plate Cells in 96-well Plates CellCulture->PlateCells PlateCells->Treat Assays Perform Cytotoxicity Assays Treat->Assays MTT MTT Assay LDH LDH Assay NRU NRU Assay Data Calculate IC50 Values & Plot Dose-Response Curves MTT->Data LDH->Data NRU->Data Ames Ames Test (Mutagenicity) S. typhimurium TA98, TA100 +/- S9 Activation Data->Ames If IC50 < 10 µM, Proceed to Phase 2 Comet Comet Assay (DNA Damage) Treat HepG2 Cells Visualize DNA Fragmentation Data->Comet If IC50 < 10 µM, Proceed to Phase 2

Caption: High-level experimental workflow for in vitro toxicity screening.

Data Presentation: Summarizing Cytotoxicity

All quantitative results should be summarized in a clear, tabular format to facilitate comparison between cell lines, time points, and assay methods.

Table 1: Hypothetical IC₅₀ Values (µM) for 3-chloro-6-fluoro-2-methylquinoxaline

Cell LineIncubation TimeMTT AssayLDH AssayNRU Assay
HepG2 24 hours8.512.19.2
48 hours4.16.85.0
HEK293 24 hours> 100> 100> 100
48 hours85.692.388.1

Selectivity Index (SI) at 48h (MTT) = IC₅₀ (HEK293) / IC₅₀ (HepG2) = 85.6 / 4.1 = 20.9

An SI value > 10 is generally considered a promising indicator of cancer cell-selective toxicity.

Detailed Experimental Protocols
  • Cell Seeding: Seed HepG2 or HEK293 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-chloro-6-fluoro-2-methylquinoxaline from the 10 mM DMSO stock. Add 100 µL of medium containing the desired final concentrations to the wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Phase 2: Genotoxicity Assessment

If significant cytotoxicity is observed in Phase 1 (e.g., IC₅₀ < 10 µM), an investigation into the compound's potential to damage genetic material is warranted.[7] The genotoxic potential of quinoxaline derivatives has been documented, making this a critical safety checkpoint.[8][9][10]

Experimental Rationale:

  • Ames Test (Bacterial Reverse Mutation Assay): The gold standard for initial mutagenicity screening. It detects a compound's ability to induce mutations that revert histidine-auxotrophic Salmonella typhimurium strains to prototrophy. The inclusion of the S9 fraction from rat liver mimics mammalian metabolism, identifying compounds that become mutagenic only after metabolic activation.[8]

  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in eukaryotic cells. Following treatment, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail" whose intensity is proportional to the extent of DNA damage.[10]

Visualizing Genotoxic Mechanisms

The assays selected can distinguish between mutagenicity (a permanent change in DNA sequence) and direct DNA damage.

G cluster_ames Ames Test (Mutagenicity) cluster_comet Comet Assay (DNA Damage) Compound_Ames Test Compound S9 +/- S9 Metabolic Activation Compound_Ames->S9 Salmonella Histidine-deficient S. typhimurium S9->Salmonella Result_Ames Revertant Colonies (Mutation) Salmonella->Result_Ames Compound_Comet Test Compound Eukaryotic Eukaryotic Cell (e.g., HepG2) Compound_Comet->Eukaryotic Lysis Lysis & Electrophoresis Eukaryotic->Lysis Result_Comet DNA Fragmentation ('Comet Tail') Lysis->Result_Comet G Compound 3-chloro-6-fluoro-2-methylquinoxaline Mito Mitochondrial Stress Compound->Mito Bax Bax (Pro-apoptotic) Upregulation Mito->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway, a potential mechanism of action.

Recommended follow-up assays would include:

  • Annexin V/Propidium Iodide Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Caspase Activity Assays: To measure the activity of key executioner caspases like caspase-3 and initiator caspases like caspase-9.

  • Western Blot Analysis: To assess changes in the expression levels of key apoptotic regulatory proteins such as Bax and Bcl-2. [6]

Conclusion

This guide presents a structured, multi-endpoint strategy for the preliminary in vitro toxicity screening of 3-chloro-6-fluoro-2-methylquinoxaline. By systematically evaluating general cytotoxicity through metabolic, membrane, and lysosomal integrity assays, followed by a targeted assessment of genotoxic potential, researchers can build a robust initial safety profile. This foundational data is critical for making go/no-go decisions in early-stage drug discovery and for guiding future mechanistic studies. The causality-driven approach ensures that the generated data is not merely descriptive but provides actionable insights into the compound's biological effects, upholding the principles of scientific integrity and resource efficiency in drug development.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • Selective Toxicity of a Quinoxaline 1,4-Di-N-oxide Derivative in Human Tumour Cell Lines. (2005). Arzneimittelforschung.
  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. (2024). Journal of Biochemical and Molecular Toxicology.
  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). Journal of Biomolecular Structure & Dynamics.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. (2008). PubMed.
  • Genotoxicity of quinoxaline 1,4-dioxide derivatives in Escherichia coli and Salmonella typhimurium. (1989).
  • Further investigations into the genotoxicity of quinoxaline-di-N-oxides and their primary metabolites. (2016). Food and Chemical Toxicology.
  • 3-Chloro-6-fluoro-2-methylquinoxaline. (n.d.). EvitaChem.
  • Deoxidation Rates Play a Critical Role in DNA Damage Mediated by Important Synthetic Drugs, Quinoxaline 1,4-Dioxides. (2015). Chemical Research in Toxicology.
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026). Relevant Health.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). PDF Document.
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in R
  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (2017). Taylor & Francis Online.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 3-Chloro-6-fluoro-2-methylquinoxaline in Drug Discovery

Introduction & Scientific Rationale 3-Chloro-6-fluoro-2-methylquinoxaline is a highly versatile, halogenated heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of pan-P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

3-Chloro-6-fluoro-2-methylquinoxaline is a highly versatile, halogenated heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of pan-Pim kinase inhibitors and other targeted therapeutics[1]. The strategic positioning of the electron-withdrawing fluorine atom at the 6-position, combined with the inherent electron deficiency of the pyrazine nitrogen atoms, significantly reduces the electron density of the quinoxaline core[2].

This unique electronic environment highly activates the 3-chloro position toward palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction[3]. Unlike unactivated aryl chlorides, which are notoriously difficult to couple and often require harsh conditions, the activated C-Cl bond in chloroquinoxalines allows for efficient oxidative addition by palladium catalysts under relatively mild conditions[4].

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura cross-coupling involves the reaction of an organohalide with a boronic acid (or boronate ester) mediated by a palladium catalyst and a base[4]. For 3-chloro-6-fluoro-2-methylquinoxaline, the catalytic cycle is defined by three primary phases, each dictated by specific chemical causalities:

  • Oxidative Addition: The active Pd(0) species inserts into the C-Cl bond. The electron-deficient nature of the 6-fluoro-quinoxaline ring accelerates this step, making the substrate a highly receptive electrophile[3].

  • Transmetalation: A base (e.g., K₂CO₃ or K₃PO₄) is required to activate the boronic acid by forming a nucleophilic boronate ate-complex. This complex facilitates the transfer of the aryl group to the Pd(II) intermediate[5].

  • Reductive Elimination: The diarylpalladium(II) complex collapses to release the cross-coupled 3-aryl-6-fluoro-2-methylquinoxaline product and regenerate the Pd(0) catalyst[4]. The use of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos) accelerates this step by creating steric bulk that forces the two aryl groups together[6].

CatalyticCycle Pd0 Active Catalyst Pd(0) L_n OxAdd Oxidative Addition Insertion into C-Cl bond Pd0->OxAdd 3-Chloro-6-fluoro- 2-methylquinoxaline PdII Pd(II) Intermediate Quinoxalinyl-Pd-Cl OxAdd->PdII TransMet Transmetalation Boronate Ate-Complex PdII->TransMet Arylboronic Acid + Base PdII_diaryl Diaryl Pd(II) Complex Quinoxalinyl-Pd-Aryl TransMet->PdII_diaryl RedElim Reductive Elimination Product Release PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (3-Aryl Quinoxaline) RedElim->Product Yield

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling on 3-chloro-6-fluoro-2-methylquinoxaline.

Reaction Optimization & Quantitative Data

Selecting the appropriate catalyst, base, and solvent system is critical for maximizing yield and minimizing degradation of sensitive boronic acids[6]. Traditional catalysts like Pd(PPh₃)₄ often require high temperatures (90–110 °C), which can lead to protodeboronation (the undesired replacement of the boronic acid group with a proton). Modern Buchwald precatalysts (e.g., XPhos Pd G2) allow the reaction to proceed at much milder temperatures (40–60 °C)[1].

Table 1: Optimization of Suzuki Coupling Conditions for Chloroquinoxalines

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Rationale / Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O901262Standard conditions; prone to protodeboronation of sensitive boronic acids.
2Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃DMF100875Bidentate ligand improves stability; high temp required for activation.
3Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)80488Electron-rich monophosphine accelerates oxidative addition into C-Cl bond.
4 XPhos Pd G2 (2 mol%) K₂CO₃ THF/H₂O (4:1) 45 2 94 Rapid precatalyst activation; mild conditions preserve functional group integrity.

Validated Experimental Protocol

This protocol outlines a self-validating workflow for the Suzuki-Miyaura coupling using the optimized XPhos Pd G2 system[1].

Workflow Step1 1. Reagent Assembly Combine Substrate, Boronic Acid, Precatalyst, and Base Step2 2. Solvent Addition & Degassing Add THF/H2O; Sparge with Argon (Critical for Pd(0) stability) Step1->Step2 Step3 3. Thermal Activation Heat to 45-60°C Monitor via TLC/LC-MS Step2->Step3 Step4 4. Reaction Quenching & Workup Partition with EtOAc/Water Extract and Dry Organics Step3->Step4 Step5 5. Purification Flash Column Chromatography (Silica Gel) Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried, argon-purged reaction vial, add 3-chloro-6-fluoro-2-methylquinoxaline (1.0 equiv, e.g., 1.0 mmol), the desired arylboronic acid or pinacol ester (1.2 equiv), XPhos Pd G2 (0.02 equiv, 2 mol%), and finely powdered K₂CO₃ (2.5 equiv).

    • Causality: A slight excess of boronic acid compensates for any minor protodeboronation. Powdered K₂CO₃ provides a high surface area for rapid formation of the boronate ate-complex[5].

  • Solvent Addition & Degassing: Add a pre-mixed solution of THF and deionized water (4:1 v/v, 5 mL/mmol). Immediately sparge the mixture with argon gas for 10 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle. Degassing is non-negotiable for high yields. The biphasic solvent system ensures solubility of both the organic substrates (THF) and the inorganic base (water).

  • Thermal Activation & In-Process Control (IPC): Seal the vial and heat the mixture in an oil bath at 45–50 °C for 2 hours[1].

    • Self-Validating Check: The initial mixture will appear as a pale yellow suspension. Upon reaching ~40 °C, the activation of the XPhos Pd G2 precatalyst triggers a distinct color shift to a deep red/brown homogeneous solution. This visual cue confirms the successful generation of the active Pd(0) species.

    • Analytical Validation: After 1.5 hours, sample 5 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The complete disappearance of the starting material mass (m/z 196.6) and the emergence of the product mass confirms catalytic turnover.

  • Quenching & Aqueous Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to afford the pure 3-aryl-6-fluoro-2-methylquinoxaline derivative.

Downstream Applications

The functionalized quinoxalines generated via this protocol serve as critical intermediates in drug discovery. For example, replacing the 3-chloro group with specific heteroaryl or aryl moieties via Suzuki coupling is a key step in synthesizing quinazolinone-pyrrolopyrrolones, which are potent, orally bioavailable pan-Pim kinase inhibitors[1]. These inhibitors are highly sought after in oncology for their ability to suppress cancer cell survival and proliferation[1].

Sources

Application

Application Note: 3-Chloro-6-fluoro-2-methylquinoxaline in the Synthesis of Pan-Pim Kinase Inhibitors

Introduction & Chemical Rationale 3-Chloro-6-fluoro-2-methylquinoxaline (CAS: 311346-78-8) is a highly versatile halogenated heterocyclic building block extensively utilized in modern medicinal chemistry [1]. Featuring a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

3-Chloro-6-fluoro-2-methylquinoxaline (CAS: 311346-78-8) is a highly versatile halogenated heterocyclic building block extensively utilized in modern medicinal chemistry [1]. Featuring a bicyclic quinoxaline core, this compound is strategically substituted with electron-withdrawing halogens (chlorine at C3, fluorine at C6) and an electron-donating methyl group at C2.

In oncology drug discovery, this intermediate is a critical precursor for synthesizing pan-Pim kinase inhibitors—a class of therapeutics targeting hematological malignancies and solid tumors [2]. When designing ATP-competitive inhibitors, the quinoxaline scaffold serves as an excellent hinge-binding motif. The specific substitution pattern of this molecule dictates its utility:

  • C3-Chlorine Activation: The adjacent nitrogen atom in the pyrazine ring exerts a strong electron-withdrawing effect by induction and resonance, stabilizing the Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the efficient coupling of complex, sterically hindered amines.

  • C6-Fluorine Incorporation: The introduction of fluorine enhances the metabolic stability of the final drug candidate by blocking cytochrome P450-mediated oxidation at the C6 position. Furthermore, it modulates the pKa and increases lipophilicity, which improves cell membrane permeability and oral bioavailability [1].

Mechanistic Insights: Targeting Pim Kinases

The proviral integration site of Moloney murine leukemia virus (Pim) kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases. They act downstream of the JAK/STAT and NF-κB pathways, promoting tumor cell survival by phosphorylating and deactivating pro-apoptotic proteins such as BAD[2].

Pathway Cytokine Cytokines / Stress JAK JAK/STAT & NF-κB Cytokine->JAK Activates Pim Pim Kinases (1, 2, 3) JAK->Pim Upregulates Transcription BAD BAD Protein (Pro-apoptotic) Pim->BAD Phosphorylates Survival Tumor Cell Survival BAD->Survival Inhibits Apoptosis

Fig 1. Pim Kinase signaling pathway in hematological malignancies.

Because the three isoforms exhibit redundant oncogenic functions, pan-inhibition is required for durable therapeutic efficacy. However, designing a pan-Pim inhibitor is challenging due to the drastic differences in ATP binding affinities among the isoforms [2].

Quantitative Data: ATP Affinity Across Isoforms

To ensure that an inhibitor is effective in a cellular environment, it must compete with endogenous ATP. The table below summarizes the binding kinetics that necessitate the highly optimized quinoxaline scaffolds derived from 3-chloro-6-fluoro-2-methylquinoxaline.

Kinase IsoformATP Affinity ( Km​ )Biological Role / Expression Profile
Pim-1 ~400 μMOverexpressed in prostate cancer and leukemias
Pim-2 ~4 μMHighly expressed in multiple myeloma
Pim-3 ~40 μMExpressed in solid tumors (gastric, liver carcinomas)

Table 1: Data summarized from biochemical profiling of Pim kinase isoforms [2].

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Workflow

This protocol details the coupling of 3-chloro-6-fluoro-2-methylquinoxaline (or its brominated derivatives) with an aliphatic amine, a foundational step in synthesizing the quinazolinone-pyrrolopyrrolone class of inhibitors [2].

Workflow Step1 Reactants Prep Quinoxaline + Amine in DMSO Step2 SNAr Reaction Sealed Tube, 100°C 2 Hours Step1->Step2 Step3 Quench & Extract NaHCO3 (aq) + EtOAc Step2->Step3 Step4 Purification Silica Gel Chromatography Step3->Step4

Fig 2. Workflow for the SNAr reaction of 3-chloro-6-fluoro-2-methylquinoxaline.

Step-by-Step Methodology:

  • Reagent Preparation: In a heavy-walled glass sealed tube, dissolve 1 equivalent (e.g., 18.15 mmol) of the 3-chloro-6-fluoro-2-methylquinoxaline derivative in anhydrous Dimethyl Sulfoxide (DMSO) (50 mL).

    • Causality: DMSO is selected as a polar aprotic solvent because it heavily solvates cations while leaving nucleophilic amines relatively unsolvated, thereby significantly lowering the activation energy of the SNAr transition state.

  • Amine Addition: Add 5 equivalents (e.g., 91.00 mmol) of the target amine (e.g., t-butylamine).

    • Causality: A stoichiometric excess of amine is used to drive the reaction to completion and to act as an in-situ acid scavenger for the HCl generated during the substitution, preventing the protonation and deactivation of the incoming nucleophile.

  • Thermal Activation: Seal the tube and heat the mixture at 100 °C for 2 hours.

    • Causality: Low-boiling amines (like t-butylamine, bp ~44 °C) will vaporize and escape under standard reflux conditions. A sealed tube contains the autogenous pressure, allowing the reaction to reach the necessary thermal threshold (100 °C) required to overcome the steric hindrance at the C3 position.

  • Quenching and Extraction: Cool the vessel to room temperature. Carefully vent the tube and dilute the mixture with Ethyl Acetate (EtOAc) and saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ neutralizes any residual acid, ensuring the product remains in its free-base form, which partitions favorably into the organic layer (EtOAc).

  • Phase Separation: Separate the layers and extract the aqueous phase three times with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the functionalized quinoxaline intermediate.

Protocol B: TR-FRET Assay for Pim Kinase Activity Validation

To validate the pharmacological efficacy of the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed to measure the inhibition of BAD peptide phosphorylation [2].

Step-by-Step Methodology:

  • Compound Dilution: Prepare the synthesized inhibitors in 100% DMSO. Conduct 3-fold serial dilutions to generate a 22-point dose-response curve (top concentration: 1 μM).

  • Reaction Assembly: In a 384-well microplate (e.g., Costar 3658), combine the Pim kinase enzyme (Pim-1, -2, or -3), ATP, and the BAD peptide substrate.

    • Causality: The assay must be run at the specific ATP Km​ for each isoform (e.g., 4 μM for Pim-2; see Table 1). This ensures that the assay accurately reflects the competitive nature of the inhibitor without being artificially outcompeted by saturating ATP levels.

  • Incubation: Add the inhibitor dilutions to the wells and incubate at room temperature to allow for steady-state binding.

  • Detection Reagents: Add a Europium (Eu)-labeled anti-phospho-BAD antibody and an Allophycocyanin (APC) fluorophore.

  • Measurement: Excite the plate with a high-energy laser at 337 nm.

    • Causality: Excitation of the Eu donor leads to non-radiative energy transfer to the APC acceptor only if the BAD peptide has been phosphorylated by the active kinase and subsequently bound by the antibody. This results in an emission at 665 nm. A decrease in 665 nm fluorescence intensity directly correlates with successful kinase inhibition.

  • Data Analysis: Calculate the IC₅₀ by plotting the 665 nm emission against the log of the inhibitor concentration.

References

  • EvitaChem. "Buy 3-Chloro-6-fluoro-2-methylquinoxaline (EVT-12034403)". EvitaChem Product Catalog.
  • Pettus, L. H., et al. "Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors". ACS Publications (2016).
Method

Application Note: In Vivo Formulation and Dosing Strategies for 3-Chloro-6-fluoro-2-methylquinoxaline

Executive Summary & Physicochemical Rationale 3-Chloro-6-fluoro-2-methylquinoxaline (CAS: 311346-78-8; MW: 196.61 g/mol ) is a halogenated heterocyclic compound frequently utilized in medicinal chemistry and pharmacologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

3-Chloro-6-fluoro-2-methylquinoxaline (CAS: 311346-78-8; MW: 196.61 g/mol ) is a halogenated heterocyclic compound frequently utilized in medicinal chemistry and pharmacological screening. The molecular architecture—a bicyclic quinoxaline core substituted with electron-withdrawing halogens (chlorine and fluorine) and an electron-donating methyl group—imparts distinct electronic properties but also results in high lipophilicity[1].

While the compound is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, it is virtually insoluble in water [1]. This presents a critical hurdle for in vivo pharmacokinetics: direct introduction of an organic stock into an aqueous physiological environment typically induces rapid anti-solvent precipitation. To achieve a stable, homogenous solution or micro-emulsion suitable for parenteral or oral administration, researchers must employ a multi-component vehicle system that thermodynamically stabilizes the compound during the transition from an organic to an aqueous phase.

Excipient Selection: The Causality of the Formulation Matrix

A successful formulation is not merely a mixture of liquids; it is a carefully engineered polarity gradient. The following excipients are selected based on their specific mechanistic roles in preventing nucleation and precipitation:

  • Primary Solubilizer (DMSO): DMSO is required to disrupt the crystalline lattice of the quinoxaline derivative. However, due to its potential for localized tissue toxicity, hemolysis, and central nervous system effects, its final concentration must be strictly restricted (typically ≤10% for intravenous and ≤20% for intraperitoneal/oral routes) [2].

  • Transitional Co-solvent (PEG400): Polyethylene glycol 400 (PEG400) acts as a thermodynamic bridge. By establishing a polarity gradient between the highly organic DMSO phase and the highly aqueous saline phase, PEG400 shields the hydrophobic drug molecules, preventing premature aggregation before the aqueous phase is introduced [3].

  • Surfactant (Tween 80): Polysorbate 80 (Tween 80) is a non-ionic surfactant that drastically reduces interfacial tension. It encapsulates the solvated lipophilic molecules within spherical micelles, maintaining them in suspension even when the bulk phase becomes predominantly aqueous [4].

  • Aqueous Bulk Phase (0.9% Saline): Ensures the final formulation is isotonic and physiologically compatible with the animal model.

Quantitative Formulation Matrices

The table below summarizes three field-validated vehicle matrices for poorly soluble quinoxaline derivatives, optimized for different routes of administration in rodent models [2, 3, 5].

Administration RouteTarget Drug ConcentrationFormulation Matrix (v/v %)Max Dosing Volume (Mice)Mechanistic Advantage
Intravenous (IV) 1 - 3 mg/mL5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline5 mL/kgLow DMSO minimizes hemolysis; high PEG400 prevents precipitation in blood.
Intraperitoneal (IP) 2 - 10 mg/mL10% DMSO + 30% PEG400 + 10% Tween 80 + 50% Saline10 mL/kgHigher surfactant ratio stabilizes higher drug loads for systemic absorption.
Per Os (PO / Oral) 5 - 15 mg/mL10% DMSO + 40% PEG400 + 50% Saline (No Tween)10 mL/kgOmits Tween 80 to prevent GI tract irritation; PEG400 aids in mucosal uptake.

Experimental Protocol: The "Sequential Addition" Method

Critical Warning: The order of excipient addition is non-negotiable. Adding the aqueous phase directly to the DMSO stock will cause a localized concentration spike of the anti-solvent, leading to irreversible nucleation and precipitation of 3-chloro-6-fluoro-2-methylquinoxaline.

Step-by-Step Methodology (For a 10 mL batch at 5 mg/mL)
  • Weighing: Accurately weigh 50.0 mg of 3-chloro-6-fluoro-2-methylquinoxaline powder into a sterile, amber glass vial (the compound may be sensitive to prolonged light exposure).

  • Primary Solubilization: Add 1.0 mL of pure, anhydrous DMSO (10% of final volume). Vortex vigorously for 1–2 minutes until the powder is completely dissolved. The solution must be optically clear.

  • Co-solvent Integration: Add 3.0 mL of PEG400 (30% of final volume) to the DMSO stock. Vortex for 1 minute. Causality: This step coats the solvated molecules, creating a transitional polarity zone.

  • Surfactant Addition: Add 1.0 mL of Tween 80 (10% of final volume). Because Tween 80 is highly viscous, use a positive displacement pipette or weigh it (approx. 1.08 g). Vortex for 2 minutes or sonicate briefly at 37°C to ensure complete homogenization.

  • Aqueous Phase Titration: Place the vial on a magnetic stirrer. While stirring vigorously, add 5.0 mL of 0.9% Sterile Saline (50% of final volume) dropwise (approx. 1 drop per second). Causality: Dropwise addition prevents localized supersaturation, allowing the Tween 80 micelles to encapsulate the drug before it can precipitate.

Self-Validation & Quality Control System

Before administering the formulation in vivo, the system must be validated to ensure no micro-precipitates have formed, which could cause fatal embolisms (if given IV) or erratic absorption (if given IP/PO).

  • Visual & Tyndall Inspection: Hold the vial against a dark background and shine a laser pointer through the liquid. A solid, continuous beam (Tyndall effect) indicates a successful micro-emulsion/nano-suspension. Distinct, sparkling particles indicate failed solubilization (precipitation).

  • pH Verification: Ensure the final pH is between 5.0 and 7.4. Highly acidic or basic formulations will cause injection site necrosis.

  • Stability Window: Formulations containing water and DMSO/PEG are thermodynamically metastable. Prepare the formulation fresh on the day of dosing and use within 4 hours.

Formulation Workflow Visualization

G Step1 1. Weigh 3-chloro-6-fluoro- 2-methylquinoxaline Step2 2. Dissolve in DMSO (Primary Solubilization) Step1->Step2 Step3 3. Add PEG400 (Co-solvent) Step2->Step3 Step4 4. Add Tween 80 (Surfactant) Step3->Step4 Step5 5. Dropwise addition of 0.9% Saline (Aqueous Phase) Step4->Step5 QC QC: Is the solution optically clear? Step5->QC Pass Filter Sterilize (0.22 µm) & In Vivo Dosing QC->Pass Yes Fail Sonicate / Heat to 37°C or Adjust Excipients QC->Fail No Fail->QC Re-evaluate

Sequential formulation workflow for quinoxaline derivatives.

References

  • Buy 3-Chloro-6-fluoro-2-methylquinoxaline (EVT-12034403) - EvitaChem Source: evitachem.com
  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents Source: wsu.edu
  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery Source: tandfonline.com
  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor Source: srce.hr
  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model Source: nih.gov

Technical Notes & Optimization

Troubleshooting

how to improve solubility of 3-chloro-6-fluoro-2-methylquinoxaline in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with solubilizing 3-chloro-6-fluoro-2-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with solubilizing 3-chloro-6-fluoro-2-methylquinoxaline .

This compound presents severe solubility hurdles due to its highly lipophilic halogenated structure and the strong crystal lattice energy of its planar aromatic ring. Below, you will find a diagnostic workflow, mechanistic FAQs, and self-validating protocols to overcome these barriers in your assays.

Diagnostic Formulation Workflow

SolubilityWorkflow Start 3-chloro-6-fluoro-2-methylquinoxaline Solubility Optimization AssayType Determine Application Start->AssayType InVitro In Vitro Assays (Cellular/Biochemical) AssayType->InVitro InVivo In Vivo / Formulation (Animal Models) AssayType->InVivo Cosolvent Cosolvent System (DMSO + Tween 80) InVitro->Cosolvent Cyclodextrin Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclodextrin Nanosuspension Nanosuspension (Bead Milling) InVivo->Nanosuspension CheckPrecip Does it precipitate? Cosolvent->CheckPrecip CheckPrecip->Cyclodextrin Yes Success Proceed to Assay CheckPrecip->Success No Cyclodextrin->Success Nanosuspension->Success

Decision matrix for selecting a solubility enhancement strategy based on application.

Frequently Asked Questions (Mechanistic Grounding)

Q1: Why is 3-chloro-6-fluoro-2-methylquinoxaline exceptionally difficult to dissolve in aqueous buffers? A1: The poor aqueous solubility is driven by two thermodynamic barriers. First, the planar quinoxaline core facilitates highly efficient intermolecular π−π stacking, resulting in a high crystal lattice energy that resists disruption by water molecules[1]. Second, the introduction of halogens (chloro and fluoro groups) and a methyl group significantly increases the molecule's lipophilicity. While halogenation is often used in drug design to improve membrane permeability, it drastically reduces water solubility by increasing the molecular surface area that cannot participate in hydrogen bonding[2].

Q2: I dissolved the compound in 100% DMSO, but it immediately forms a cloudy precipitate when added to my cell culture medium. What is the causality behind this "crashing out"? A2: This is a classic case of solvent displacement[3]. When the DMSO stock is introduced to an aqueous medium, the DMSO rapidly diffuses into the bulk water. The highly lipophilic 3-chloro-6-fluoro-2-methylquinoxaline is left behind in a state of supersaturation. Because water cannot solvate the hydrophobic halogenated ring, the compound rapidly nucleates and aggregates to minimize its surface free energy, forming a visible precipitate.

Troubleshooting Guides & Self-Validating Protocols

Module A: Cyclodextrin Inclusion Complexation

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the lipophilic quinoxaline core, while its hydroxylated exterior maintains aqueous solubility[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Add 3-chloro-6-fluoro-2-methylquinoxaline in excess (e.g., 5 mg/mL) to the cyclodextrin solution to form a suspension.

  • Equilibration: Stir the suspension continuously at 25°C for 48 hours. This extended time is critical to overcome the high crystal lattice energy and reach thermodynamic equilibrium.

  • Filtration: Filter the mixture through a 0.22 µm PTFE or PVDF syringe filter to remove uncomplexed, solid compound.

  • Self-Validation Step: Quantify the solubilized compound in the filtrate using HPLC or UV-Vis spectroscopy against a standard curve prepared in methanol. If the concentration matches your target, the complexation is successful.

Troubleshooting:

  • Issue: The solubility increase is minimal (< 2-fold).

  • Causality: The standard β-cyclodextrin cavity may not optimally fit the steric bulk of the di-halogenated, methylated ring system.

  • Solution: Switch to Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol). The negatively charged sulfobutyl arms provide an extended hydrophobic cavity and engage in stronger dipole-induced dipole interactions with the halogens, yielding higher encapsulation efficiency[4].

Module B: Cosolvent-Surfactant Micellization (For In Vitro Assays)

Mechanism: Pre-coating the compound with a surfactant prevents nucleation during solvent displacement[5].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Surfactant Priming: Mix the DMSO stock 1:1 (v/v) with Tween 80. Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Slowly add the DMSO/Tween 80 mixture dropwise into the vigorously stirring aqueous assay buffer. Ensure the final DMSO concentration remains ≤ 0.5% to prevent cellular toxicity.

  • Self-Validation Step: Analyze the final solution using Dynamic Light Scattering (DLS). A valid, stable micellar solution will show a monodisperse particle size distribution (typically 10-50 nm). The presence of particles > 1000 nm indicates sub-visible precipitation.

Troubleshooting:

  • Issue: DLS shows large aggregates (>1 µm) forming over 2 hours.

  • Causality: The micellar system is thermodynamically unstable; Ostwald ripening is occurring as the compound migrates between micelles and aggregates.

  • Solution: Introduce a co-surfactant. Adding 5% PEG400 to the aqueous phase before introducing the DMSO/Tween 80 mixture increases the solvent capacity of the bulk phase and sterically stabilizes the micelles.

Module C: Nanosuspension via Bead Milling (For In Vivo Dosing)

Mechanism: Reducing particle size to the nanometer range exponentially increases the surface area-to-volume ratio, significantly enhancing the dissolution rate according to the Noyes-Whitney equation[3].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare an aqueous vehicle containing 1% (w/v) Pluronic F-127 and 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC).

  • Suspension: Disperse 50 mg of 3-chloro-6-fluoro-2-methylquinoxaline into 10 mL of the vehicle.

  • Milling: Add 0.5 mm yttrium-stabilized zirconium oxide beads (50% volume). Mill using a high-shear bead mill at 3000 rpm for 2 to 4 hours.

  • Recovery: Separate the nanosuspension from the beads using a 10 µm sieve.

  • Self-Validation Step: Measure the Zeta potential. A stable nanosuspension should exhibit a Zeta potential of > +30 mV or < -30 mV to ensure electrostatic repulsion prevents flocculation.

Troubleshooting:

  • Issue: The nanosuspension gels or aggregates immediately after milling.

  • Causality: The newly generated hydrophobic surface area is not being coated fast enough by the surfactant, leading to hydrophobic bridging between nanoparticles.

  • Solution: Increase the concentration of the steric stabilizer (HPMC) to 1.5% and reduce the milling speed to 2000 rpm to allow adequate time for polymer adsorption onto the newly cleaved crystal faces.

Quantitative Data & Formulation Selection Matrix

StrategyPrimary MechanismExpected Solubility GainMax Tolerated ConcentrationBest Application
Cosolvent + Surfactant Micellar encapsulation10x - 50x< 0.5% DMSO (In Vitro)Biochemical/Cellular Assays
HP-β-CD Complexation Host-guest inclusion100x - 500x20% - 30% w/v CDIV / Oral Dosing, Cell Assays
Nanosuspension Surface area expansion> 1000x (Apparent)> 50 mg/mL (Suspension)High-dose In Vivo PK/PD

References

  • Technical Support Center: Enhancing Aqueous Solubility of Quinoxaline-2,3-dione Derivatives. BenchChem. 3

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. 4

  • Unexpected effect of halogenation on the water solubility of small organic compounds. PubMed / NIH. 2

  • Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. Elsevier / Tohoku University. 1

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI.5

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.